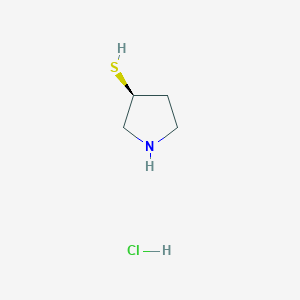

(S)-3-Mercaptopyrrolidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

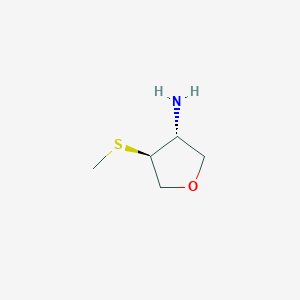

“(S)-3-Mercaptopyrrolidine hydrochloride” likely refers to a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “(S)” denotes the stereochemistry of the compound, indicating it’s a specific enantiomer or “handedness” of the molecule. The “3-Mercapto” suggests the presence of a sulfur-containing (specifically a thiol) group on the third carbon of the pyrrolidine ring .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a five-membered pyrrolidine ring with a mercapto group attached to the third carbon. The “hydrochloride” indicates that the compound is likely a salt formed with hydrochloric acid, which could influence its solubility and stability .Chemical Reactions Analysis

The reactivity of “this compound” would depend on the specific conditions and reagents present. The mercapto group could potentially be involved in redox reactions or act as a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the polar mercapto group and the ionic hydrochloride could enhance its water solubility .科学的研究の応用

Corrosion Inhibition

Mercapto functional compounds, including those similar to (S)-3-Mercaptopyrrolidine hydrochloride, have demonstrated significant effectiveness in inhibiting corrosion of metals in acidic environments. For example, studies have shown that mercapto functional azole compounds can inhibit the corrosion of mild steel in hydrochloric acid solutions. These compounds operate by adsorbing onto the metal surface, altering electrochemical properties, and thereby providing protection against corrosion (M. Mahdavian & S. Ashhari, 2010) Electrochimica Acta.

Synthesis and Catalysis

This compound and related mercapto compounds have also found applications in organic synthesis and catalysis. For instance, mercaptopyrimidines have been used as effective inhibitors in carbon dioxide corrosion of iron, showcasing their versatility beyond traditional applications. Their mechanism involves blocking the metal surface and altering the reaction mechanism, which underscores their potential in various catalytic and synthetic processes (V. Reznik et al., 2008) Corrosion Science.

Biomolecular Studies

In biomolecular studies, mercapturic acids derived from various compounds, including those related to mercaptopyrrolidine, serve as biomarkers for exposure to carcinogenic substances. These studies involve the determination of mercapturic acids in biological samples, providing insights into exposure levels and potential health risks associated with various chemicals. Such research underscores the importance of mercapto compounds in environmental health and safety assessments (T. Schettgen, A. Musiol, & T. Kraus, 2008) Rapid Communications in Mass Spectrometry.

作用機序

Safety and Hazards

将来の方向性

The future directions for research on “(S)-3-Mercaptopyrrolidine hydrochloride” would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

特性

IUPAC Name |

(3S)-pyrrolidine-3-thiol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H/t4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKKMODFTCFDDY-WCCKRBBISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1S.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4Z,9S,11R)-4,11-Bis(hydroxymethyl)-11-methyl-8-methylidenebicyclo[7.2.0]undec-4-en-3-one](/img/structure/B2883862.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2883863.png)

![2-[7-(2-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2883868.png)

![3-(2-chlorophenyl)-5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2883870.png)

![4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2883875.png)

![N-(4-bromo-3-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2883876.png)